molecular formula C26H23N3O B2673385 3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-82-1

3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2673385
CAS RN: 901267-82-1
M. Wt: 393.49
InChI Key: OBBJYWZQDKJUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazoloquinoline derivative that exhibits interesting biological properties and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Supramolecular Aggregation and Dimensionality

Research by Portilla et al. (2005) on dihydrobenzopyrazoloquinolines, which share structural similarities with the compound of interest, demonstrates the effect of substitution on the dimensionality of supramolecular aggregation. These compounds form complex frameworks through hydrogen bonds, indicating potential applications in materials science for designing molecular structures with specific properties (Portilla et al., 2005).

Cytotoxic Activity and Drug Synthesis

Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against various cancer cell lines. Although the study focuses on a different chemical backbone, the methodology and findings could be relevant for synthesizing and assessing derivatives of 3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline for potential anticancer properties (Deady et al., 2003).

Optical Properties and Material Applications

Kościén et al. (2003) conducted optical absorption measurements and quantum-chemical simulations on pyrazolo[3,4-b]quinoline derivatives. Their findings, showing characteristic absorption bands and the effects of substitution on optical properties, suggest applications in optoelectronic devices and sensors (Kościén et al., 2003).

Molecular Logic Gates

Uchacz et al. (2016) explored the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline. They demonstrated applications in molecular logic gates due to the pH-dependent fluorescence, indicating potential use in computing and information processing technologies (Uchacz et al., 2016).

Synthesis Methodologies

Khumalo et al. (2019) detailed a microwave-assisted protocol for synthesizing pyrazolo-[3,4-b]-quinolines under green conditions. Such methodologies could be adapted for efficient and eco-friendly synthesis of 3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline derivatives (Khumalo et al., 2019).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-16-5-9-20(10-6-16)29-26-22-14-21(30-4)11-12-24(22)27-15-23(26)25(28-29)19-8-7-17(2)18(3)13-19/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBJYWZQDKJUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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